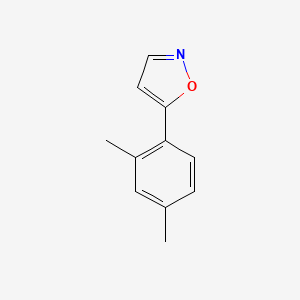

5-(2,4-Dimethylphenyl)-1,2-oxazole

Description

Structure

3D Structure

Properties

CAS No. |

918884-79-4 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5-(2,4-dimethylphenyl)-1,2-oxazole |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-10(9(2)7-8)11-5-6-12-13-11/h3-7H,1-2H3 |

InChI Key |

GYARRIVVBRYPOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=NO2)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 2,4 Dimethylphenyl 1,2 Oxazole and Analogous 1,2 Oxazole Scaffolds

Established Synthetic Pathways for 1,2-Oxazoles

The construction of the 1,2-oxazole ring system is primarily achieved through two major synthetic routes: cycloaddition reactions and heterocyclization of linear precursors. nih.gov These methods provide a versatile foundation for accessing a wide array of substituted 1,2-oxazoles.

One of the most powerful and widely used methods for synthesizing the 1,2-oxazole core is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.gov Nitrile oxides, typically generated in situ to avoid dimerization, react with dipolarophiles to form isoxazolines (from alkenes) or isoxazoles (from alkynes). nih.gov

Key methods for generating nitrile oxides include:

Dehydration of nitroalkanes: This classic method often employs dehydrating agents to generate the nitrile oxide intermediate. nih.gov

Oxidation of aldoximes: A variety of oxidizing agents, such as N-halosuccinimides (NXS), hypohalites, and hypervalent iodine reagents, can convert aldoximes into nitrile oxides. nih.govresearchgate.net

Visible-light-mediated generation: Modern approaches utilize photoredox catalysis for the generation of nitrile oxides from hydroxyimino acids under mild conditions. nih.gov

A significant advancement in this area is the Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction. nih.gov This strategy involves tethering the nitrile oxide precursor and the dipolarophile within the same molecule, leading to the formation of fused carbo- or heterocyclic ring systems containing the 1,2-oxazole moiety. nih.gov The INOC reaction offers high regioselectivity and stereocontrol, making it a valuable tool for complex molecule synthesis. nih.gov

Table 1: Oxidizing Agents for Nitrile Oxide Generation from Aldoximes

| Oxidizing Agent Class | Specific Examples | Reference |

|---|---|---|

| N-Halosuccinimides | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | nih.gov |

| Hypohalites | Sodium hypochlorite (B82951) (NaOCl) | nih.gov |

| Hypervalent Iodine Reagents | (Diacetoxyiodo)benzene (PIDA), Koser's reagent | nih.govresearchgate.net |

| Other | Chloramine-T, Oxone | nih.gov |

An alternative major pathway to 1,2-oxazoles involves the cyclocondensation reaction of a three-carbon atom component with hydroxylamine (B1172632) or its derivatives. nih.gov This approach is particularly useful for controlling the substitution pattern on the resulting heterocycle.

Common three-carbon synthons include:

α,β-Unsaturated ketones: Their reaction with hydroxylamine hydrochloride is a foundational method for 1,2-oxazole synthesis. nih.gov

1,3-Diketones: These precursors react with hydroxylamine to form the 1,2-oxazole ring, often with regioselectivity challenges that can be addressed by modifying the reaction conditions or substrates. nih.gov

β-Enamino ketoesters: These compounds, formed from the condensation of 1,3-diketones with reagents like N,N-dimethylformamide dimethylacetal, undergo subsequent reaction with hydroxylamine to yield regioisomerically substituted 1,2-oxazoles. nih.gov

The reaction mechanism typically involves the initial nucleophilic attack of hydroxylamine on a carbonyl group, followed by intramolecular cyclization and subsequent dehydration to afford the aromatic 1,2-oxazole ring. nih.gov

Adaptations of Synthetic Strategies for Aryl-Substituted 1,2-Oxazoles

The synthesis of 1,2-oxazoles bearing specific aryl substituents, such as the 2,4-dimethylphenyl group, often requires the adaptation of established methods or the development of specialized routes to ensure high yields and correct regiochemistry.

Amidoximes are versatile intermediates in heterocyclic synthesis, particularly for nitrogen-containing rings like 1,2,4-oxadiazoles. rjptonline.orgnih.gov While direct synthesis of 5-aryl-1,2-oxazoles from amidoximes is less common, related strategies can be adapted. For instance, aryl amidoximes, which can be prepared from the corresponding aryl nitriles and hydroxylamine, serve as key building blocks. manchester.ac.uk The reaction of an amidoxime (B1450833) with an acylating agent is a primary route to 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.net The synthesis of 1,2,4-oxadiazoles can be achieved by reacting amidoximes with carboxylic acids or their derivatives, often facilitated by coupling agents. nih.govresearchgate.net

Table 2: Examples of Amidoxime Use in Heterocycle Synthesis

| Reactants | Resulting Heterocycle | Key Conditions | Reference |

|---|---|---|---|

| Aryl Amidoxime + Methyl 2-chloro-2-oxoacetate | 1,2,4-Oxadiazole (B8745197) derivative | Reflux in THF | nih.gov |

| Amidoxime + Carboxylic Acid | 1,2,4-Oxadiazole derivative | EDCI, HOBt, DMF | researchgate.net |

| Aryl Nitrile + Hydroxylamine | Amidoxime intermediate | t-BuOK, DMSO | manchester.ac.uk |

Carboxylic acids and their activated derivatives are fundamental starting materials for building heterocyclic systems. For the synthesis of aryl-substituted oxazoles, recent methodologies have focused on the direct use of carboxylic acids to avoid pre-functionalization steps. acs.org One-pot Suzuki-Miyaura coupling reactions have been developed for producing 2,4,5-trisubstituted oxazoles, starting from a carboxylic acid, an amino acid, and a boronic acid, showcasing a highly convergent approach. tandfonline.com

Another strategy involves the reaction of carboxylic acids with α-amino ketones. The Robinson-Gabriel synthesis, a classic method, involves the cyclization and dehydration of an α-acylamino ketone to form a 2,5-disubstituted oxazole (B20620). pharmaguideline.comijpsonline.com The α-acylamino ketone can be prepared from the corresponding carboxylic acid and α-amino ketone.

More recent and direct methods include:

Electrochemical deoxygenative reactions: These methods synthesize oxazoles directly from carboxylic acids and activated alkyl isocyanides, although they may require stoichiometric amounts of deoxygenating reagents like triphenylphosphine (B44618). acs.org

Coupling with isocyanides: Silver-catalyzed oxidative decarboxylation of α-oxocarboxylates and their subsequent cyclization with isocyanides provides a route to oxazoles. acs.org

In line with the principles of sustainable chemistry, green synthetic methods for oxazole synthesis are gaining prominence. These approaches aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency. ijpsonline.comnih.gov

Examples of green chemistry strategies include:

Water-mediated reactions: An iodine-catalyzed, water-mediated aerobic oxidative C(sp³)-H functionalization of primary amines has been developed for the synthesis of polysubstituted oxazoles from readily available amines and 1,2-diketones or α-hydroxy ketones. researchgate.net This method avoids toxic peroxides and transition metals. researchgate.net

Microwave and ultrasound assistance: The use of microwave irradiation or ultrasound can significantly accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes. ijpsonline.com

Use of green catalysts: Magnetite nanoparticles (Fe₃O₄ MNPs), synthesized using plant extracts, have been employed as a recyclable catalyst for the synthesis of functionalized rjptonline.orgCurrent time information in Bangalore, IN.-oxazoles. nih.gov

Electrochemical methods: The use of electricity as a "reagent" for oxidative cyclization offers a clean and efficient way to synthesize polysubstituted oxazoles from simple starting materials like aromatic ketones and benzylamines, often at room temperature. researchgate.net

These green methodologies offer more environmentally benign alternatives to traditional synthetic routes, a crucial consideration in modern chemical synthesis. ijpsonline.com

Optimization of Reaction Conditions for 5-(2,4-Dimethylphenyl)-1,2-Oxazole Synthesis

The efficient synthesis of 5-aryl-1,2-oxazoles, such as this compound, often involves the cyclization of α,β-unsaturated ketones (chalcones) with a source of hydroxylamine. researchgate.net The optimization of this transformation is key to maximizing product yield and minimizing reaction times.

Influence of Catalytic Systems

The choice of catalyst plays a pivotal role in the synthesis of 1,2-oxazoles. While some syntheses proceed without a catalyst, the addition of certain reagents can significantly improve reaction outcomes.

For the synthesis of related 5-substituted-2-N-aryl-1,3-oxazole derivatives, lithium salts have been shown to be effective. In a study optimizing the conversion of an ester to an amide, various lithium salts were screened, with lithium chloride (LiCl) providing the best yields. tandfonline.comtandfonline.com

In other contexts, such as the synthesis of chalcones which are precursors to 1,2-oxazoles, a catalytic system of SOCl₂/EtOH has been employed. This system generates HCl in situ, which catalyzes the aldol (B89426) condensation. researchgate.net The use of polymer-supported triphenylphosphine has also been reported to facilitate the synthesis of oxazole derivatives at room temperature. tandfonline.com

For the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids, a triflylpyridinium reagent in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) has proven highly efficient. nih.gov Furthermore, copper-catalyzed methods, such as the aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen, offer a practical route to trisubstituted oxazoles. acs.org Zinc-catalyzed cyclization has also been explored for the synthesis of oxazole derivatives. mdpi.com

Table 1: Influence of Catalytic Systems on Oxazole Synthesis

| Catalyst/Reagent | Substrate(s) | Product Type | Key Findings | Reference(s) |

| Lithium Chloride (LiCl) | Ester and Amine | 2-N-aryl-5-substituted-1,3-oxazole | Best yields obtained among various lithium salts for amide formation. | tandfonline.comtandfonline.com |

| SOCl₂/EtOH | Aldehyde and Ketone | Chalcone (precursor) | In situ generation of HCl catalyzes aldol condensation. | researchgate.net |

| Polymer-supported Triphenylphosphine | Phenacyl azide (B81097) and Phenyl isothiocyanate | 2-N-aryl-5-substituted-1,3-oxazole | Enables synthesis at room temperature. | tandfonline.com |

| Triflylpyridinium reagent / DMAP | Carboxylic acid and Isocyanide | 4,5-disubstituted oxazole | Highly efficient and expedient method. | nih.gov |

| Copper(II) bromide (CuBr₂) | Amine, Alkyne, O₂ | Trisubstituted oxazole | Practical protocol via aerobic oxidative dehydrogenative annulation. | acs.org |

| Zinc triflate (Zn(OTf)₂) | N-propargylamides and Trifluoropyruvates | CF₃-substituted oxazole | Catalyzes tandem cycloisomerization/hydroxyalkylation. | mdpi.com |

Role of Solvent Systems and Temperature Parameters

Solvent selection and temperature are critical parameters that significantly impact the rate and yield of 1,2-oxazole synthesis. The polarity of the solvent can influence the solubility of reactants and intermediates, as well as the transition state energies of the reaction.

In the microwave-assisted synthesis of 5-substituted oxazoles, isopropanol (B130326) has been identified as a suitable medium. nih.govacs.org For the synthesis of 2-N-aryl-5-substituted-1,3-oxazole derivatives, 1,2-dichloroethane (B1671644) (DCE) was found to be the optimal solvent when using microwave irradiation at 100°C, providing superior yields compared to N,N-dimethylformamide (DMF) and dioxane. tandfonline.comtandfonline.com

Temperature optimization is also crucial. For instance, in the synthesis of 2,4-disubstituted oxazoles via copper(II) triflate catalysis, increasing the temperature from 25°C to 80°C led to a significant increase in yield. ijpsonline.com Similarly, the synthesis of 4,5-disubstituted oxazoles using a triflylpyridinium reagent was optimized at 40°C. nih.gov In the synthesis of CF₃-substituted oxazoles, 70°C was determined to be the optimal temperature. mdpi.com

Table 2: Effect of Solvent and Temperature on Oxazole Synthesis

| Solvent | Temperature | Reaction Type | Key Findings | Reference(s) |

| Isopropanol | 65°C (Microwave) | [3+2] cycloaddition | Efficient for 5-substituted oxazole synthesis. | nih.govacs.org |

| 1,2-Dichloroethane (DCE) | 100°C (Microwave) | Amide formation for oxazole derivative | Superior yield compared to DMF and dioxane. | tandfonline.comtandfonline.com |

| 1,2-Dichloroethane (DCE) | 80°C | Copper-catalyzed coupling | Optimal temperature for high yield of 2,4-disubstituted oxazoles. | ijpsonline.com |

| Dichloromethane (CH₂Cl₂) | 40°C | Triflylpyridinium-mediated synthesis | Optimal temperature for excellent yield of 4,5-disubstituted oxazoles. | nih.gov |

| 1,2-Dichloroethane (DCE) | 70°C | Zinc-catalyzed tandem reaction | Optimal temperature for CF₃-substituted oxazole synthesis. | mdpi.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often under milder conditions compared to conventional heating. This technology has been successfully applied to the synthesis of 1,2-oxazoles and their analogues.

A notable example is the facile microwave-assisted synthesis of 5-substituted oxazoles from aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC). nih.gov This method significantly reduces reaction times, with reactions often completing in minutes compared to hours required for conventional heating. researchgate.net For example, the synthesis of 5-phenyl oxazole was achieved in 96% yield in just 8 minutes under microwave irradiation at 65°C. nih.gov

Microwave irradiation has also been effectively used in the synthesis of 2-N-aryl-5-substituted-1,3-oxazole derivatives, where it was shown to be superior to standard heating methods for the conversion of an ester to various amides. tandfonline.comtandfonline.com The use of microwave heating can lead to higher yields and cleaner reaction profiles, reducing the need for extensive purification. cem.com The synthesis of various isoxazole (B147169) derivatives from chalcones has also been shown to be more efficient under microwave irradiation, with reaction times dropping from 6-8 hours to 6-10 minutes and yields improving from 58-69% to 67-82%. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazoles

| Heating Method | Reaction Time | Yield | Reference(s) |

| Conventional | 6-8 hours | 58-69% | researchgate.net |

| Microwave | 6-10 minutes | 67-82% | researchgate.net |

Spectroscopic Characterization Techniques for the Structural Confirmation of 5 2,4 Dimethylphenyl 1,2 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationias.ac.inbch.ro

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For 5-(2,4-Dimethylphenyl)-1,2-oxazole, ¹H and ¹³C NMR are fundamental for confirming the arrangement of protons and carbon atoms, respectively.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling patterns are expected.

The protons on the dimethylphenyl ring will appear as distinct signals. The proton at position 3 of the phenyl ring (ortho to the oxazole) and the proton at position 5 (para to the oxazole) will likely appear as singlets or narrow doublets in the aromatic region (typically δ 7.0-8.0 ppm). The proton at position 6 will also be in this region. The two methyl groups attached to the phenyl ring will each produce a sharp singlet in the upfield region, around δ 2.2-2.5 ppm. biointerfaceresearch.com The proton on the oxazole (B20620) ring itself (at position 4) is expected to appear as a singlet in the range of δ 6.5-7.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Oxazole H-4 | 6.5 - 7.0 | Singlet (s) |

| Phenyl H-3 | 7.0 - 7.5 | Doublet (d) |

| Phenyl H-5 | 7.0 - 7.5 | Doublet (d) |

| Phenyl H-6 | 7.0 - 7.5 | Singlet (s) |

| Phenyl 2-CH₃ | 2.2 - 2.5 | Singlet (s) |

| Phenyl 4-CH₃ | 2.2 - 2.5 | Singlet (s) |

Note: Predicted values are based on analogous structures and general NMR principles. biointerfaceresearch.comrsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of all carbon atoms in the molecule. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and electronic environment.

For this compound, the carbon atoms of the oxazole ring are expected to resonate at lower field (higher ppm values) due to the influence of the electronegative oxygen and nitrogen atoms. The C-5 carbon, attached to the phenyl ring, and the C-4 carbon would likely appear in the range of δ 150-170 ppm and δ 100-110 ppm, respectively. The carbons of the dimethylphenyl ring will have characteristic shifts in the aromatic region (δ 120-140 ppm), with the carbons bearing the methyl groups appearing at slightly higher field. The two methyl carbons will produce signals in the upfield region, typically around δ 20-25 ppm. biointerfaceresearch.comfarmaciajournal.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| Oxazole C-3 | ~150 |

| Oxazole C-4 | 100 - 110 |

| Oxazole C-5 | ~170 |

| Phenyl C-1 | 125 - 130 |

| Phenyl C-2 | 135 - 140 |

| Phenyl C-3 | 128 - 132 |

| Phenyl C-4 | 138 - 142 |

| Phenyl C-5 | 120 - 125 |

| Phenyl C-6 | 130 - 135 |

| Phenyl 2-CH₃ | 20 - 25 |

| Phenyl 4-CH₃ | 20 - 25 |

Note: Predicted values are based on analogous structures and general NMR principles. biointerfaceresearch.comrsc.org

To further confirm the structure and assign all proton and carbon signals unambiguously, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled protons on the aromatic ring.

HETCOR (Heteronuclear Correlation): This technique establishes correlations between directly bonded protons and carbons. HETCOR is invaluable for assigning the signals in the ¹³C NMR spectrum by linking them to the already assigned proton signals. For instance, it would definitively link the oxazole H-4 signal to the oxazole C-4 signal. farmaciajournal.com

¹⁹F NMR: While not directly applicable to the title compound which lacks fluorine, ¹⁹F NMR is a powerful tool for fluorinated analogues. nih.govmdpi.combiointerfaceresearch.com It provides information on the chemical environment of fluorine atoms and their coupling with neighboring nuclei. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysisias.ac.in

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for oxazoles involve the cleavage of the heterocyclic ring. sci-hub.st The initial fragmentation may involve the cleavage of the N-O bond, which is the weakest bond in the oxazole ring. sci-hub.st Subsequent fragmentations could lead to the formation of ions corresponding to the dimethylphenyl group and other smaller fragments. chim.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. beilstein-journals.orgrsc.org For this compound (C₁₁H₁₁NO), HRMS would confirm the molecular formula by matching the measured mass to the calculated exact mass, providing definitive evidence of the compound's identity. mdpi.comrsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysisias.ac.inbiointerfaceresearch.com

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic structure, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the C=N and C=C bonds within the oxazole and phenyl rings, typically in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the oxazole ring would likely appear around 1000-1200 cm⁻¹. The C-H stretching vibrations of the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. revistadechimie.ro

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, which reveals information about electronic transitions, is expected to show absorption maxima characteristic of the conjugated system formed by the phenyl and oxazole rings. bch.rofarmaciajournal.com These absorptions are typically found in the ultraviolet region, often between 200 and 400 nm. researchgate.net

Chromatographic Methods for Compound Purity Assessment (e.g., Reversed-Phase High-Performance Liquid Chromatography)

The assessment of compound purity is a critical step following synthesis to ensure that the characterized material is free from starting materials, intermediates, and side-products. For this compound, as with many other synthetic heterocyclic compounds, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique employed for purity determination. researchgate.netmdpi.commdpi.com This method is favored for its high resolution, sensitivity, and accuracy. jneonatalsurg.com

The fundamental principle of RP-HPLC involves the partitioning of an analyte between a nonpolar stationary phase (typically a silica-based support chemically modified with alkyl chains, such as C8 or C18) and a polar mobile phase. sielc.com When a sample solution is introduced into the system, compounds are separated based on their relative hydrophobicity. Less polar, more hydrophobic compounds have a stronger affinity for the stationary phase and thus elute later, while more polar compounds interact more with the mobile phase and elute earlier.

In the context of analyzing this compound, a sample of the synthesized compound is dissolved in a suitable solvent and injected into the HPLC system. A gradient or isocratic elution using a mobile phase, commonly a mixture of acetonitrile (B52724) or methanol (B129727) and water with potential pH modifiers like phosphoric acid or formic acid, is applied to separate the target compound from any impurities. sielc.comamazonaws.com The purity is then calculated by comparing the peak area of the main compound to the total area of all observed peaks in the chromatogram, with high-purity samples typically exhibiting a purity level of >95%. acs.org

The development of a robust RP-HPLC method requires the optimization of several parameters to achieve a symmetric peak shape and adequate separation from all potential impurities. These parameters are systematically evaluated during method development.

Table 1: Representative RP-HPLC Method Parameters for Purity Analysis of 5-Aryl-1,2-Oxazole Derivatives The following table outlines typical starting conditions for the analysis of compounds structurally related to this compound. Specific parameters would require optimization for the target analyte.

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | The C18 stationary phase provides sufficient hydrophobicity to retain and separate the analyte from common impurities. amazonaws.compensoft.net |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled pH and improves peak shape. amazonaws.com |

| Mobile Phase B | Acetonitrile | A common organic modifier used to elute compounds from the column. pensoft.net |

| Elution Mode | Gradient | Allows for the effective elution of compounds with a wide range of polarities, ensuring that both early and late-eluting impurities are detected. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension, balancing analysis time and separation efficiency. pensoft.netnih.gov |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. pensoft.net |

| Detection | UV at 254 nm | Aromatic systems and conjugated heterocycles like the oxazole ring typically exhibit strong absorbance at this wavelength. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

For the method to be considered reliable and suitable for its intended purpose, it must undergo validation according to established guidelines, such as those from the International Council for Harmonisation (ICH). pensoft.netrjptonline.org Validation confirms that the analytical procedure is specific, linear, accurate, precise, and robust.

Table 2: Summary of Typical Method Validation Parameters for an RP-HPLC Purity Assay This table summarizes the key validation characteristics and their acceptance criteria for a typical purity assessment method.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. | The analyte peak should be well-resolved from all other peaks with no co-elution. Peak purity analysis using a photodiode array (PDA) detector should confirm homogeneity. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 for a plot of peak area versus concentration over a specified range. amazonaws.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by spike/recovery studies. | Recovery should be within 98.0% to 102.0% for the analyte at different concentration levels. amazonaws.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) should be ≤ 2% for repeatability (multiple injections) and intermediate precision (inter-day analysis). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. nih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. nih.gov |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, and flow rate are slightly varied. nih.gov |

By employing a fully validated RP-HPLC method, the purity of a synthesized batch of this compound can be determined with a high degree of confidence, which is essential for the subsequent use of the compound in further research applications.

Computational and Theoretical Investigations of 5 2,4 Dimethylphenyl 1,2 Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental to understanding the intrinsic properties of a molecule. irjweb.com These methods are routinely used to study oxazole (B20620) derivatives, employing functionals like B3LYP and basis sets such as 6-311G++(d,p) to achieve a balance between accuracy and computational cost. irjweb.comresearchgate.net Such calculations provide a foundational understanding of the molecule's stability, electronic distribution, and reactivity.

The initial step in most computational studies is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, which corresponds to a minimum on the potential energy surface. researchgate.net For 5-(2,4-Dimethylphenyl)-1,2-oxazole, this process would determine the precise bond lengths, bond angles, and dihedral angles.

In related studies on oxazole derivatives, geometry optimization using DFT has been shown to yield structural parameters that are in good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net For instance, in a study of 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, calculations revealed an envelope conformation for the oxazole ring and a near-planar relationship between the oxazole and aromatic rings. researchgate.net Similar calculations on this compound would establish the preferred orientation of the 2,4-dimethylphenyl group relative to the 1,2-oxazole ring, a critical factor influencing its steric and electronic properties. The verification that all calculated vibrational frequencies are positive confirms that the optimized structure is a true energy minimum. researchgate.net

Once the geometry is optimized, DFT is used to calculate the electronic properties that govern the molecule's reactivity. Key among these are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. chalcogen.ro

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's reactive tendencies. These theoretical indices are invaluable for predicting chemical behavior.

Table 1: Key Global Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance of a molecule to change its electron configuration. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic character. |

This table outlines conceptual descriptors used in DFT analysis to predict the chemical behavior of molecules like this compound. irjweb.com

Non-covalent interactions (NCIs) are critical forces that dictate molecular recognition, crystal packing, and ligand-protein binding. scielo.org.mxnih.gov The Non-Covalent Interaction (NCI) plot, also known as Reduced Density Gradient (RDG) analysis, is a powerful visualization technique used to identify and characterize these weak interactions. researchgate.net

This method involves plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). scielo.org.mx The resulting 3D isosurfaces and 2D scatter plots reveal different types of interactions:

Strong, attractive interactions (e.g., hydrogen bonds) appear as blue-colored isosurfaces, corresponding to spikes in the 2D plot at negative values.

Weak, attractive interactions (e.g., van der Waals forces) are represented by green-colored isosurfaces and correspond to spikes near zero in the 2D plot.

Repulsive interactions (e.g., steric clashes) are shown as red-colored isosurfaces, corresponding to spikes at positive values. researchgate.net

For this compound, RDG analysis would map the intramolecular and intermolecular interactions, such as C-H···π and π-π stacking, that stabilize its conformation and influence its aggregation and binding behaviors.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. bohrium.com This technique is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action. For this compound, docking simulations can predict how it might bind to various biological targets, providing hypotheses for its potential therapeutic effects.

Docking algorithms explore numerous possible conformations of the ligand within the binding site of a target protein. Each pose is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. nih.gov A more negative score indicates a more favorable and stronger binding interaction. These simulations also reveal the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. bohrium.comnih.gov

Studies on structurally similar oxazole derivatives have successfully used docking to validate experimental findings. bohrium.comnih.gov The predicted binding modes often highlight key amino acid residues that are crucial for the interaction, guiding further optimization of the ligand's structure to enhance potency and selectivity.

Table 2: Illustrative Docking Scores for Oxazole-Based Compounds Against Various Biological Targets

| Compound Type | Biological Target | PDB ID | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Naphthyridine-Oxazole Derivative | Human Topoisomerase IIα | - | > -8.0 | bohrium.com |

| Pyrazole-Oxazole Chalcone | Human Topoisomerase II | - | > -9.0 | scielo.org.mx |

| 1,2,4-Oxadiazole (B8745197) Derivative | Epidermal Growth Factor Receptor (EGFR) | 1M17 | -7.0 to -9.5 | researchgate.net |

This table presents example data from published studies on various oxazole-containing compounds to illustrate the typical outputs of molecular docking simulations. The specific scores are for the compounds investigated in the cited literature, not for this compound itself.

The oxazole nucleus is a recognized pharmacophore present in numerous biologically active compounds, suggesting that this compound could interact with a range of protein targets. bohrium.comresearchgate.net Based on the activities of related compounds, molecular docking could be used to screen this molecule against several important classes of therapeutic targets.

Potential biological targets for oxazole derivatives include:

Anticancer Targets : Many heterocyclic compounds are investigated for their anticancer properties. Targets in this area include protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as enzymes essential for cell division such as Topoisomerase II and the protein kinase PLK-1. researchgate.netbohrium.comnih.govresearchgate.net

Ion Channels : Certain oxazole derivatives have been designed and evaluated as blockers of T-type calcium channels, which are therapeutic targets for treating neuropathic pain and cardiovascular diseases. nih.gov

Enzymes in Infectious Diseases : The oxazole scaffold is a component of various agents developed to inhibit enzymes crucial for the survival of bacteria, fungi, and viruses. bohrium.comontosight.ai

Inflammatory Pathway Proteins : Anti-inflammatory activity is a common feature of oxazole compounds, which may act by inhibiting enzymes like cyclooxygenase (COX) or other proteins involved in inflammatory signaling pathways. ontosight.ai

By performing docking studies of this compound against these and other relevant proteins, researchers can generate testable hypotheses about its biological function and prioritize experimental screening efforts, accelerating the discovery of its potential therapeutic value.

In Silico Screening and Virtual Library Design for Oxazole Derivatives

In silico screening and the design of virtual libraries represent powerful computational strategies in modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds. These methodologies are particularly valuable for exploring the vast chemical space of heterocyclic scaffolds like oxazole. By leveraging computational power, researchers can predict the biological activity, pharmacokinetic properties, and potential toxicity of novel molecules before their physical synthesis, thereby streamlining the development pipeline. rroij.comchemmethod.com This approach has been extensively applied to oxazole derivatives to explore their potential as therapeutic agents across various disease areas. researchgate.netnih.govnih.gov

The core principle of in silico screening involves the use of computational models to evaluate large libraries of virtual compounds against a specific biological target, such as an enzyme or a receptor. mdpi.com This process often begins with the construction of a combinatorial library of derivatives around a core scaffold, in this case, the oxazole ring. For instance, a diverse library of amino-oxazole derivatives, numbering in the millions, was constructed to identify novel inhibitors of bacterial biotin (B1667282) carboxylase. mdpi.com

A key technique in this process is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. rroij.com This allows for the estimation of binding affinity, often expressed as a docking score or binding energy, which helps in prioritizing compounds for further investigation. rroij.comnih.gov Studies on oxazole derivatives have employed molecular docking to identify potential inhibitors for targets such as:

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) for anti-diabetic applications. rroij.com

Cyclooxygenase-2 (COX-2) for anti-inflammatory effects. researchgate.netnih.gov

Human Topoisomerase IIα for anticancer activity. bohrium.com

Viral DNA polymerase for antiviral therapies. nih.govtandfonline.com

For example, in a study targeting PPARγ, a series of designed oxazole derivatives were docked into the receptor's binding site. The results revealed that several derivatives exhibited higher docking scores than the standard drug, Rosiglitazone, indicating a strong potential for high binding affinity and interaction with the target protein. rroij.com Similarly, docking studies on oxazole-incorporated naphthyridine derivatives against Human Topoisomerase IIα validated their in vitro anticancer activities by demonstrating favorable interaction energies. nih.govbohrium.com One of the compounds highlighted in this research, N-(6-chloro-3-(4-(3,5-dimethylphenyl)oxazol-2-yl)-1,5-naphthyridin-4-yl)oxazol-2-amine, which features a dimethylphenyl group, showed significant anticancer activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another critical component of virtual screening. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models, once validated, can be used to predict the activity of newly designed compounds from a virtual library. This approach has been successfully used to identify oxazole derivatives with potential antiviral activity against human cytomegalovirus (HCMV) and Varicella zoster virus (VZV). nih.govnih.govtandfonline.com The models are trained on existing data and then used to screen large virtual libraries, leading to the identification, synthesis, and experimental validation of novel active compounds. nih.gov

The design of virtual libraries often involves modifying a core structure with various functional groups to explore structure-activity relationships (SAR). bohrium.com Computational tools are then used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed molecules. researchgate.net This early-stage assessment of drug-likeness and pharmacokinetic profiles helps to filter out compounds that are likely to fail in later stages of drug development. chemmethod.com

The following tables present findings from various in silico studies on oxazole derivatives, showcasing the types of data generated through these computational methods.

Table 1: Molecular Docking Results of Oxazole Derivatives Against Various Targets

| Derivative Class | Target Protein | Software Used | Key Findings/Results | Reference |

|---|---|---|---|---|

| Oxazole Derivatives | PPARγ | AutoDock 4 | Ligands 4, 9, 13, 14, and 21 showed high docking scores (0.71 to 0.85) compared to the standard drug Rosiglitazone (0.80). | rroij.com |

| Furan Oxazole Amine | COX-2 | GOLD Suite | Synthesized compounds showed good theoretical and experimental activity against the enzyme. | researchgate.net |

| Oxazole-incorporated Naphthyridines | Human Topoisomerase IIα | Not Specified | Compounds with methoxy (B1213986) and dimethylphenyl moieties demonstrated better binding energy and interaction profiles, validating in vitro anticancer results. | nih.govbohrium.com |

Table 2: Predicted Activities and Properties of Virtual Oxazole Libraries

| Study Focus | Computational Method | Virtual Library Size | Key Outcome | Reference |

|---|---|---|---|---|

| Antibacterial Agents | Structure-based virtual screening (eSimDock) | 1.2 x 10⁸ compounds (9 x 10⁶ screened) | Redesigned amino-oxazole inhibitors to expand the spectrum of activity against various bacterial species. | mdpi.com |

| Antiviral Agents (VZV) | QSAR modeling (OCHEM) | Not Specified | Identified 7 promising oxazole derivatives for synthesis and testing; 2 showed in vitro activity. | nih.gov |

| Antiviral Agents (HCMV) | QSAR modeling (OCHEM) | Not Specified | Identified 5 promising new compounds for synthesis; 2 showed in vitro activity. | nih.govtandfonline.com |

These computational endeavors highlight the integral role of in silico screening and virtual library design in modern medicinal chemistry. By systematically exploring the chemical possibilities of the oxazole scaffold, researchers can efficiently identify and optimize novel derivatives with significant therapeutic potential.

Pharmacological and Biological Activities of 1,2 Oxazole Derivatives Relevant to 5 2,4 Dimethylphenyl 1,2 Oxazole

Anticancer and Antitumor Research

1,2-Oxazole derivatives have emerged as a promising class of compounds in the field of oncology research. unipa.itnih.govbenthamscience.comespublisher.com Their anticancer potential stems from their ability to interfere with various cellular processes crucial for tumor growth and survival. researchgate.netbenthamscience.com These compounds have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and target specific enzymes involved in cancer progression. unipa.itbenthamscience.comunipa.it

In Vitro Antiproliferative Activity against Various Cancer Cell Lines

Numerous studies have demonstrated the potent antiproliferative effects of 1,2-oxazole derivatives against a wide range of human cancer cell lines. ontosight.ainih.govtandfonline.com For instance, certain methoxy (B1213986) benzyl (B1604629) substituted unipa.itresearchgate.netoxazolo[5,4-e]isoindoles have shown significant growth reduction in various tumor cell lines, including the aggressive diffuse malignant peritoneal mesothelioma (DMPM). nih.gov Similarly, a series of 1,3-oxazol-4-ylphosphonium salts exhibited potent antiproliferative activity against a panel of 60 cancer cell lines, with some compounds not only halting cell growth but also causing cell death. nih.gov

The substitution pattern on the oxazole (B20620) ring plays a crucial role in determining the anticancer potency. For example, in a series of 1,3-oxazol-4-ylphosphonium salts, compounds with phenyl or 4-methylphenyl groups at specific positions of the oxazole ring displayed the highest antitumor activity. nih.gov Another study on new benzoxazole (B165842) derivatives found that all synthesized compounds exhibited high inhibitory activities against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values in the micromolar range. tandfonline.com Specifically, a derivative with a 2-methoxy phenyl moiety showed improved inhibitory activity against both cell lines. tandfonline.com Furthermore, some 1,2,4-oxadiazole (B8745197) derivatives bearing an isoxazole-pyrazole moiety have demonstrated potent activity against MCF-7, A549 (lung cancer), DU-145 (prostate cancer), and MDA-MB-231 (breast cancer) cell lines. benthamdirect.com

Table 1: In Vitro Antiproliferative Activity of Selected 1,2-Oxazole Derivatives

| Compound Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| unipa.itresearchgate.netOxazolo[5,4-e]isoindoles | Diffuse Malignant Peritoneal Mesothelioma (DMPM) and others | Methoxy benzyl substituents were very effective in reducing tumor cell growth. | nih.gov |

| 1,3-Oxazol-4-ylphosphonium Salts | 60 cancer cell lines | Potent antiproliferative effect; compounds with phenyl or 4-methylphenyl groups at C(2) and C(5) were most active. | nih.gov |

| Benzoxazole Derivatives | MCF-7 (breast), HepG2 (liver) | High inhibitory activities with IC50 values in the micromolar range. | tandfonline.com |

| 1,2,4-Oxadiazole bearing Isoxazole-Pyrazole | MCF-7, A549 (lung), DU-145 (prostate), MDA-MB-231 | Five compounds exhibited more potent activity than the standard drug, etoposide. | benthamdirect.com |

| Naphtho[1,2-d] d-nb.inforesearchgate.netoxazoles | Bladder, breast, lung, rectal cancer | A derivative with a chlorine atom showed activity similar to cisplatin. | mdpi.com |

Investigations into Apoptosis Induction Mechanisms

A key mechanism through which 1,2-oxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. ontosight.aiunipa.it For example, the most active unipa.itresearchgate.netoxazolo[5,4-e]isoindole derivatives were found to induce apoptosis in DMPM cells. nih.gov This process is often linked to the disruption of the cell cycle. The same study found that the most active compound caused cell cycle arrest at the G2/M phase. nih.gov

Further investigations have revealed that some oxazole derivatives target specific proteins involved in apoptosis regulation. For instance, the development of indole-containing diarylisoxazoles has led to the identification of pro-apoptotic antitumor agents that target caspases, a family of proteases essential for apoptosis. unipa.it Another study on unipa.itresearchgate.netoxazolo[5,4-e]isoindoles showed that their antiproliferative activity was associated with caspase-dependent apoptosis. unipa.it

Enzyme Inhibition Studies (e.g., Epidermal Growth Factor Receptor, Tubulin)

A significant aspect of anticancer research on 1,2-oxazole derivatives focuses on their ability to inhibit specific enzymes that are critical for cancer cell growth and proliferation. benthamscience.com

Tubulin Inhibition:

A prominent target for many 1,2-oxazole derivatives is tubulin, a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. unipa.itunipa.itnih.govnih.gov By inhibiting tubulin polymerization, these compounds can disrupt cell division, leading to cell cycle arrest and apoptosis. unipa.itunipa.itnih.gov

Several classes of 1,2-oxazole derivatives have been identified as potent tubulin polymerization inhibitors. unipa.itnih.gov For example, unipa.itresearchgate.netoxazolo[5,4-e]isoindoles have been shown to impair tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in DMPM cells. nih.gov These compounds are believed to interact with the colchicine (B1669291) binding site on tubulin. nih.govresearchgate.net Further studies on related structures, such as pyrrolo[3',4':3,4]cyclohepta[1,2-d] unipa.itresearchgate.netoxazoles, have also demonstrated their antitubulin activity. nih.gov Molecular docking studies have confirmed that these compounds exhibit a good affinity for the colchicine site of tubulin. nih.gov

Other Enzyme Inhibition:

Beyond tubulin, 1,2-oxazole derivatives have been shown to inhibit other enzymes relevant to cancer. Some derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell signaling and is often overactive in cancer. nih.gov Additionally, certain N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide derivatives have been identified as potent inhibitors of xanthine (B1682287) oxidase, an enzyme involved in purine (B94841) metabolism that can contribute to oxidative stress. bioorganica.com.uaresearchgate.net

Antimicrobial and Antibiofilm Studies

Antibacterial Activity Investigations

The substitution pattern on the 1,2-oxazole ring has been shown to influence the antibacterial efficacy. tandfonline.com For example, in a study of 5-aryl-3-(4-aryl-1,3-thiazol-2-yl)-1,2-oxazole derivatives, the nature of the aryl substituents at both the C-4 of the thiazole (B1198619) and C-5 of the 1,2-oxazole ring affected the antimicrobial activity against P. mirabilis. tandfonline.com Specifically, derivatives with a 3,4-dimethoxyphenyl group at the C-5 position of the 1,2-oxazole ring showed good activity against this bacterium. tandfonline.com Another study synthesized coumarin-fused oxazole derivatives and found that a chloro-substituted dihydro isoxazole (B147169) chromen-2-one showed significant antibacterial activity. researchgate.net

Table 2: Antibacterial Activity of Selected 1,2-Oxazole Derivatives

| Compound Class | Bacterial Strains | Key Findings | Reference(s) |

|---|---|---|---|

| 1,2-Oxazole Derivatives | S. aureus, S. epidermidis, E. coli, P. mirabilis | Some compounds showed antibacterial potential higher than ciprofloxacin. | researchgate.netrcsi.science |

| 5-Aryl-3-(4-aryl-1,3-thiazol-2-yl)-1,2-oxazoles | P. mirabilis | Aryl substituents at C-4 of thiazole and C-5 of 1,2-oxazole affect activity. 3,4-dimethoxyphenyl group at C-5 is beneficial. | tandfonline.com |

| Coumarin Fused Oxazole Derivatives | E. coli DNA gyrase B (in silico) | Chloro-substituted dihydro isoxazole chromen-2-one showed the best docking score and significant antibacterial activity. | researchgate.net |

| Substituted Dihydro-1,2-oxazole Benzopyran-2-one | E. coli DNA Gyrase B (in silico) | A tolyl-substituted derivative showed the best interaction and antimicrobial activity. | semanticscholar.org |

Antifungal Efficacy

In addition to their antibacterial properties, 1,2-oxazole derivatives have also been investigated for their antifungal activity. rcsi.sciencemdpi.com Certain derivatives have shown promising efficacy against various fungal pathogens, including Candida albicans and Aspergillus niger. tandfonline.com

For example, a series of benzo(d)oxazole-4,7-dione derivatives demonstrated remarkable antifungal inhibition against C. albicans and A. niger. Another study found that some 1,2,4-oxadiazole derivatives containing amide fragments exhibited excellent antifungal activity against Sclerotinia sclerotiorum. mdpi.com The most active compound in this series was also found to inhibit the succinate (B1194679) dehydrogenase enzyme in the fungus. mdpi.com Furthermore, some isoxazole derivatives have shown selective antifungal activity against Candida albicans, which is thought to be due to their interaction with fungal-specific components. mdpi.com

Exploratory Biological Applications

Plant-Growth Regulatory Effects

The exploration of 1,2-oxazole derivatives has extended into the agricultural sector, with studies investigating their potential as plant-growth regulators. Research in this area has revealed that certain structural analogs of 5-(2,4-Dimethylphenyl)-1,2-oxazole can exhibit significant effects on plant development, including cytokinin-like activities and growth inhibition.

Investigations into the cytokinin-like activity of oxazole derivatives have demonstrated their capacity to influence plant cell division, differentiation, and elongation, which are fundamental processes for plant growth. omicsonline.org A study on isolated cotyledons of muscat pumpkin revealed that the substitution at the 2nd position of the oxazole ring can play a crucial role in this activity. omicsonline.org For instance, 2-tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile exhibited a notable cytokinin-like effect, surpassing the activity of the natural plant hormone kinetin (B1673648) in promoting biomass growth of the cotyledons. omicsonline.org

Further research on oilseed rape seedlings has shown that derivatives of oxazole can act as effective growth stimulators. researchgate.net At a concentration of 10⁻⁹ M, these compounds led to significant increases in key biometric indices. Specifically, shoot length increased by an average of 11-30%, the total number of roots grew by 8-68%, and the total root length expanded by 5-43% compared to control groups. researchgate.net Additionally, these derivatives positively influenced the photosynthetic machinery of the plants, with observed increases in the content of chlorophyll (B73375) a, chlorophyll b, and carotenoids. researchgate.net

Conversely, a different class of related compounds, 3-substituted phenyl-2-isoxazoline-5-carboxylic acid derivatives, has been identified as potent plant growth inhibitors and sterilizing agents. google.com These compounds have been shown to effectively retard the growth of various crop species. google.com The nature of the substituent on the phenyl ring is a key determinant of the inhibitory activity of these isoxazoline (B3343090) derivatives. google.com

While direct studies on the plant-growth regulatory effects of this compound are not extensively documented in the reviewed literature, the findings for structurally related 1,2-oxazole and isoxazoline derivatives provide a basis for inferring its potential activities. The presence of the 2,4-dimethylphenyl group at the 5-position of the 1,2-oxazole ring suggests that it could interact with biological targets in plants, potentially influencing growth and development pathways. The collective research underscores the significance of the substituent patterns on the phenyl and oxazole rings in determining the specific nature of the plant-growth regulatory effects, whether stimulatory or inhibitory.

Table 1: Effects of 1,2-Oxazole and Isoxazoline Derivatives on Plant Growth

| Compound Class | Plant Species | Observed Effects | Reference |

| 2-Substituted-1,3-oxazole derivatives | Muscat Pumpkin (Cucurbita moschata) | Exhibited cytokinin-like activity, promoting biomass growth of isolated cotyledons. The tolyl substituent at the 2nd position showed the highest activity. | omicsonline.org |

| Oxazole derivatives | Oilseed Rape (Brassica napus) | Stimulated seedling growth, increasing shoot length, root number, and total root length. Also increased the content of photosynthetic pigments. | researchgate.net |

| 3-Substituted phenyl-2-isoxazoline-5-carboxylic acid derivatives | Various crop species | Acted as plant growth inhibitors and sterilizing agents, retarding growth. | google.com |

Structure Activity Relationship Sar Investigations of 5 2,4 Dimethylphenyl 1,2 Oxazole Derivatives

Impact of Substituents on Oxazole (B20620) Ring Position and Biological Activity

The substitution pattern on the oxazole ring is a critical determinant of the biological activity of 5-(2,4-dimethylphenyl)-1,2-oxazole derivatives. The nature and position of these substituents can significantly alter the molecule's electronic properties, steric profile, and ability to interact with biological targets.

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, provides a versatile scaffold for chemical modification. ontosight.ai The placement of substituents at different positions on this ring can lead to marked differences in pharmacological effects. For instance, in a series of oxazole-incorporated naphthyridine derivatives, the nature of the substituent on the aryl moiety attached to the oxazole ring was found to be crucial for anticancer activity. bohrium.com

Research has shown that the introduction of various functional groups can modulate the biological response. For example, the presence of a carboxamide group can provide a site for hydrogen bonding, which is often essential for binding to enzymes or receptors. ontosight.ai

Table 1: Impact of Oxazole Ring Substitution on Biological Activity

| Derivative Class | Substituent Position | Key Findings | Reference |

| Naphthyridine Hybrids | Aryl moiety on oxazole | Substituent nature dictates anticancer potency. | bohrium.com |

| General Oxazoles | Carboxamide group | Provides hydrogen bonding sites for target interaction. | ontosight.ai |

| 1,2,4-Oxadiazoles | 5-position | Introduction of a 5-substituted-1,2,4-oxadiazole improved anticancer activity in ribose-derivatives. | nih.gov |

| 1,2,4-Triazole Hybrids | Various | The ability to form non-covalent interactions is key to diverse therapeutic properties. | pensoft.net |

Role of the Dimethylphenyl Moiety in Pharmacophore Interactions

In a study involving N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, this compound displayed significant anticancer activity against several cancer cell lines. researchgate.net Molecular docking studies of this compound against tubulin, a key cancer target, revealed that the oxadiazole ring interacted via a π-cationic interaction with the residue Lys352. researchgate.net While this is a 1,3,4-oxadiazole, the principle of the substituted phenyl ring's contribution to binding can be extrapolated.

Furthermore, in a computational screening study, 4-amino-N'-(benzoyloxy)-N-(2,4-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide was identified as a potential inhibitor of human dihydrofolate reductase (DHFR). tjpr.org The 2,4-dimethylphenyl group was part of the key interactions within the binding cavity of the enzyme, highlighting its importance in the pharmacophore. tjpr.org

Research on benzoxazole (B165842) derivatives has also shown that a terminal N-(2,6-dimethylphenyl)benzamide moiety can be crucial for cytotoxic activity. tandfonline.com Although the substitution pattern is slightly different (2,6-dimethyl), it underscores the general importance of the dimethylphenyl group in mediating biological effects.

Influence of Electron-Donating and Electron-Withdrawing Groups on Biological Efficacy

The electronic nature of substituents on the aromatic rings of this compound derivatives significantly impacts their biological efficacy. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the molecule, thereby affecting its reactivity and interaction with biological macromolecules.

In the context of oxazolone (B7731731) derivatives, it has been observed that electron-donating groups tend to enhance biological activity compared to electron-withdrawing groups. ajrconline.org Conversely, studies on 1,2,4-oxadiazole (B8745197) derivatives have shown that the presence of an electron-withdrawing group at the para position of an aromatic ring was crucial for high biological activity. nih.gov Another study on 1,2,4-oxadiazole derivatives found that the introduction of an EWG on the 5-aryl ring led to an increase in antitumor activity. nih.gov

A study on pyrazole (B372694) derivatives demonstrated that compounds with electron-donating groups showed significant antifungal and antibacterial activity, while those with electron-withdrawing groups exhibited enhanced antibacterial potency. mdpi.com In the case of 1H-1,2,3-triazole derivatives, both electron-withdrawing groups (like halides and CF3) and electron-donating groups (like methyl and methoxyl) were utilized, with electron-withdrawing substituents such as Br and CF3 significantly enhancing α-glucosidase inhibition. nih.gov

These seemingly contradictory findings highlight that the influence of electronic effects is highly dependent on the specific molecular scaffold and the biological target .

Table 2: Effect of Electronic Groups on Biological Activity

| Compound Class | Electronic Group | Effect on Activity | Reference |

| Oxazolones | Electron-Donating | Enhanced activity | ajrconline.org |

| 1,2,4-Oxadiazoles | Electron-Withdrawing | Increased antitumor activity | nih.gov |

| Pyrazoles | Electron-Donating | Significant antifungal/antibacterial activity | mdpi.com |

| Pyrazoles | Electron-Withdrawing | Enhanced antibacterial potency | mdpi.com |

| 1H-1,2,3-Triazoles | Electron-Withdrawing | Enhanced α-glucosidase inhibition | nih.gov |

Conformational Analysis and Molecular Flexibility in Structure-Activity Correlations

The three-dimensional conformation and molecular flexibility of this compound derivatives are pivotal in understanding their structure-activity relationships. The ability of a molecule to adopt a specific conformation to fit into a biological target's binding site is often a prerequisite for its activity.

Conformational analysis helps in understanding how the molecule orients itself in space. For instance, the conformation around a carbonyl group can direct a phenyl group to be approximately perpendicular to it, influencing how a nucleophile might approach. researchgate.net The oxazole ring itself is a planar, five-membered ring, which provides a degree of rigidity to the molecule. ontosight.ai

Four-dimensional quantitative structure-activity relationship (4D-QSAR) analysis has been used to study thromboxane (B8750289) A2 receptor antagonists containing an oxazole core. nih.gov This method considers the conformational flexibility of the molecules by sampling thousands of conformations from molecular dynamics simulations to build a comprehensive QSAR model. nih.gov Such models can provide detailed 3D pharmacophore requirements, specifying the types of atoms and their optimal locations for high biological activity. nih.gov

The flexibility of a molecule can also be a key factor. For example, in a study of a polymorphic compound, the more flexible molecule adopted a higher energy conformation in its metastable state. researchgate.net This highlights that both stable and transient conformations can be important for biological activity and solid-state properties.

Advanced Research Perspectives and Future Directions for 5 2,4 Dimethylphenyl 1,2 Oxazole

Rational Design and Synthesis of Novel Analogues with Enhanced Potency

The rational design of new analogues based on the 5-(2,4-dimethylphenyl)-1,2-oxazole core is a key area of research aimed at enhancing biological activity. ijprajournal.com This process involves strategically modifying the molecule's structure to improve its interaction with specific biological targets, a practice guided by structure-activity relationship (SAR) studies. jst.go.jpbohrium.com The oxazole (B20620) ring itself is a critical pharmacophore that can engage with enzymes and receptors through various non-covalent interactions. semanticscholar.org

Researchers focus on several synthetic strategies:

Modification of the Phenyl Ring: Introducing or altering substituents on the 2,4-dimethylphenyl group can significantly impact the compound's electronic and steric properties, influencing its potency. For example, adding electron-withdrawing or electron-donating groups can modulate the molecule's binding affinity to target proteins.

Substitution at the Oxazole Ring: The oxazole core can be functionalized at various positions. Synthetic methods such as microwave-assisted cycloaddition reactions and multi-step syntheses are employed to create libraries of derivatives. ijpsonline.comnih.gov These derivatives might incorporate other heterocyclic moieties like thiazole (B1198619), pyrimidine, or 1,3,4-thiadiazole (B1197879) to potentially enhance or introduce new biological activities. bohrium.comnih.govresearchgate.net

Bioisosteric Replacement: In some cases, the oxazole ring or parts of the phenyl group can be replaced by other chemical groups with similar physical or chemical properties (bioisosteres), like 1,2,4-oxadiazole (B8745197) or 1,3,4-oxadiazole, to create compounds with improved characteristics. nih.gov

The synthesis of these novel analogues often involves multi-step processes, including condensation and cyclization reactions, to build upon the core structure. ontosight.airesearchgate.net The goal is to develop a library of related compounds that can be screened for enhanced efficacy in various fields, particularly in anticancer research. bohrium.comresearchgate.netresearchgate.net

Interactive Table: Examples of Synthesized Oxazole Derivatives and Their Activities

| Compound/Derivative Class | Substituents | Target/Activity | Reference |

| N‐(6‐chloro‐3‐(4‐(3,5‐dimethylphenyl)oxazol‐2‐yl)‐1,5‐naphthyridin‐4‐yl)oxazol‐2‐amine | 3,5-dimethylphenyl group on oxazole ring, linked to a naphthyridine scaffold | Anticancer activity against various human cancer cell lines. | bohrium.com |

| 2,4,5-trisubstituted oxazole derivatives | Various substitutions, including 2-fluorophenyl and 2,3,4-trimethoxyphenyl groups | Antiproliferative activity against tumor cell lines. | nih.gov |

| 5-Aryl-3-(4-Aryl-1,3-Thiazol-2-yl)-1,2-Oxazole Derivatives | Thiazole moiety introduced to the oxazole core | Potential antimicrobial agents. | researchgate.net |

| 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole | Diaryl substitutions on an oxadiazole ring (related scaffold) | Potent anticancer agents, inducers of apoptosis. | nih.gov |

Investigation of Detailed Mechanisms of Action at the Molecular Level

Understanding how this compound and its analogues function at the molecular level is crucial for their development as therapeutic agents. The mechanism of action for oxazole-based compounds generally involves interaction with biological macromolecules like proteins and nucleic acids, potentially inhibiting their function. The oxazole ring can participate in various weak interactions, including hydrogen bonds, pi-pi stacking, and hydrophobic interactions, with the active sites of enzymes or receptors. ijpsonline.comsemanticscholar.org

Molecular docking studies on related oxazole derivatives have provided insights into these interactions. For instance, research on oxazolone (B7731731) derivatives as COX-2 inhibitors has shown that the oxazole ring and specific substituents, like a nitro group on the phenyl moiety, can form direct interactions with key amino acid residues (e.g., GLY: 526, LEU: 352, VAL: 523) within the enzyme's binding site. nih.gov These specific interactions are critical for the compound's inhibitory effect.

For anticancer applications, oxazole derivatives have been found to induce apoptosis (programmed cell death) in cancer cells. nih.gov The detailed molecular pathways can involve the inhibition of key signaling proteins like protein kinases or enzymes such as topoisomerase IIα, which are essential for cancer cell proliferation. bohrium.com Further research aims to precisely identify the direct molecular targets of this compound analogues to better understand their therapeutic potential and to design more selective and effective drugs.

Collaborative Research in Drug Discovery and Development

The journey of a promising compound like this compound from laboratory discovery to a potential therapeutic agent is complex and resource-intensive, necessitating collaboration. kyoto-pharm.co.jp The typical model involves partnerships between academic or specialized research institutions and large pharmaceutical companies. kyoto-pharm.co.jpemory.edu

Initially, academic labs or smaller biotech firms conduct the explorative research, including the rational design, synthesis, and initial screening of novel analogues. kyoto-pharm.co.jpemory.edu Once a lead compound with significant biological activity and a well-understood mechanism of action is identified, a partnership with a pharmaceutical company is often formed. kyoto-pharm.co.jp

These collaborations leverage the strengths of each partner:

Research Institutions: Provide innovation, specialized knowledge in chemistry and pharmacology, and the initial discovery of candidate compounds. kyoto-pharm.co.jp

Pharmaceutical Companies: Offer the extensive resources and expertise required for preclinical and clinical development, navigating the regulatory approval process, and large-scale manufacturing and marketing. kyoto-pharm.co.jpemory.edu

Such alliances are a core strategy in modern drug development, speeding up the translation of basic scientific discoveries into life-saving treatments. emory.eduknowledge-palette.com

Potential Applications in Materials Science and Biotechnology

Beyond their therapeutic potential, oxazole derivatives, including structures related to this compound, have promising applications in materials science and biotechnology. ijpsonline.comontosight.ai The heterocyclic oxazole ring imparts unique chemical and physical properties that can be exploited in various ways.

Materials Science: Heterocyclic compounds like oxazoles are used in the development of new materials. ontosight.ai Their stable aromatic structure and potential for fluorescence make them suitable for creating dyes, pigments, and fluorescent whitening agents. researchgate.net They can also serve as building blocks for novel polymers, contributing to materials with specific electronic or optical properties. ontosight.ai

Biotechnology and Agriculture: The biological activity of oxazoles extends to applications in biotechnology and agricultural sciences. ijpsonline.comsemanticscholar.org Certain oxazolone derivatives have demonstrated fungicidal effects against plant pathogens such as Fusarium calmorum and Pythium debarianum, suggesting their potential as agricultural pesticides. ajrconline.org

The versatility of the oxazole scaffold ensures that as research continues, new applications in diverse scientific and industrial fields will likely emerge, driven by the ability to fine-tune the molecule's properties through chemical synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2,4-Dimethylphenyl)-1,2-oxazole, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Utilize a [2+3] cycloaddition between an imidoyl chloride (e.g., benzenecarboximidoyl chloride) and terminal alkynes (e.g., phenylacetylene) under reflux in anhydrous solvents like dichloromethane (General Procedure D) .

- Step 2 : Optimize reaction time and temperature (e.g., 81% yield achieved at 12 hours under reflux) .

- Step 3 : Purify via column chromatography or preparative HPLC, followed by crystallization (ethanol/water mixtures yield solids with >95% purity) .

- Key Data :

| Reactant | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Phenylacetylene | None | 81 | 98% |

| Trimethylsilylacetylene | None | 95 | 97% |

Q. How is this compound characterized structurally and chemically?

- Techniques :

- 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., δ 7.71 ppm for aromatic protons) .

- HRMS : Validate molecular weight (e.g., m/z 378.0644 [M+H+] for Cl-substituted derivatives) .

- Elemental Analysis : Confirm C, H, N content (e.g., ±0.05% deviation from theoretical values) .

Q. What tools are used for crystallographic analysis of oxazole derivatives?

- Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) to resolve hydrogen bonding and torsion angles .

- Best Practices : Collect high-resolution X-ray data (>1.0 Å) and validate using R-factor convergence (<0.05) .

Advanced Research Questions

Q. How can regioselectivity in oxazole functionalization be controlled under superelectrophilic conditions?

- Mechanistic Insight :

- Use triflic acid (TfOH) to protonate the oxazole ring, enabling regioselective hydrogenarylation at the β-position (DFT studies show stabilization of carbocation intermediates) .

- Example : Reaction with triflic acid for 1 hour at 25°C yields E/Z-vinyl triflates with >90% regioselectivity .

- Data Table :

| Reaction Time (h) | Temperature (°C) | Regioselectivity (%) |

|---|---|---|

| 1 | 25 | 92 |

| 3 | 25 | 85 |

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

- In Vitro Assays :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., IC50 values <10 µM for triazolo-oxazole hybrids) .

- Antimicrobial : Broth microdilution (MIC ≤8 µg/mL against S. aureus) .

Q. How do computational methods enhance understanding of oxazole reactivity?

- Applications :

- DFT Calculations : Model transition states for cycloaddition reactions (B3LYP/6-31G* level) to predict activation barriers (<20 kcal/mol) .

- Molecular Docking : Screen derivatives against target enzymes (e.g., enoyl-ACP reductase for antibacterial activity) .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.